Octahydro-1h-pyrido[1,2-a]pyrazine
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Overview
Description
Octahydro-1h-pyrido[1,2-a]pyrazine is a heterocyclic compound that features a bicyclic structure consisting of a pyridine ring fused with a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most efficient synthetic routes for octahydro-1h-pyrido[1,2-a]pyrazine involves a one-pot synthesis via a nitro-Mannich reaction. This method includes the displacement of a nitro group, leading to the formation of the desired heterobicyclic core . Another approach involves a multi-step synthesis starting from ethyl 1,4-dibenzylpiperazine-2-carboxylate, which undergoes several transformations to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the one-pot synthesis method makes it a promising candidate for industrial applications due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Octahydro-1h-pyrido[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to remove oxygen-containing groups or to reduce double bonds within the molecule.
Substitution: This involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or amines .
Scientific Research Applications
Octahydro-1h-pyrido[1,2-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism by which octahydro-1h-pyrido[1,2-a]pyrazine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. This interaction can modulate biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine: This compound also features a fused ring system and exhibits similar biological activities, such as antimicrobial and antiviral properties.
Pyrazino[1,2-a]pyrazine: Another related compound with a similar bicyclic structure, known for its pharmacological potential.
Uniqueness
Octahydro-1h-pyrido[1,2-a]pyrazine is unique due to its specific ring fusion and the resulting three-dimensional structure, which can interact with biological targets in distinct ways compared to other similar compounds .
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-5-10-6-4-9-7-8(10)3-1/h8-9H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHPOXROAPYCGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCNCC2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386908 |
Source
|
Record name | octahydro-1h-pyrido[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4430-75-5 |
Source
|
Record name | octahydro-1h-pyrido[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-1,4-Diazabicyclo[4.4.0]decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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